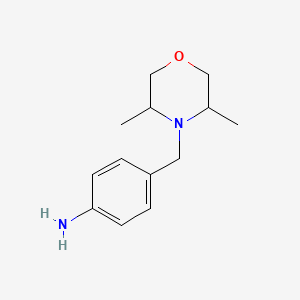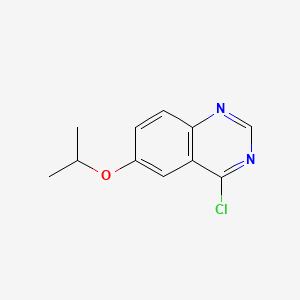
4-Chloro-6-isopropoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O . It has a molecular weight of 222.67 .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-isopropoxyquinazoline is 1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 . The compound’s structure includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-isopropoxyquinazoline are not available, quinazoline derivatives are known to participate in various chemical reactions. For instance, 6-alkoxy-4-substituted-aminoquinazolines have been synthesized in reactions involving 4-chloro-6-halo-2-phenylquinazolines .Physical And Chemical Properties Analysis
4-Chloro-6-isopropoxyquinazoline has a molecular weight of 222.67 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 222.0559907 g/mol . The topological polar surface area is 35 Ų .科学的研究の応用
Cancer Research and Therapy
4-Chloro-6-isopropoxyquinazoline and its derivatives, such as chloroquine (CQ) and hydroxychloroquine (HCQ), have been extensively studied for their potential in cancer therapy. Research has shown that these compounds can act as anti-cancer agents, particularly in sensitizing tumor cells to various drugs, thereby potentiating therapeutic activity. Their effects are observed both on cancer cells and the tumor microenvironment, including autophagy inhibition, Toll-like receptor 9, p53, and CXCR4-CXCL12 pathway modulation. Clinical investigations are ongoing to evaluate their activity in different cancer types and in combination with standard treatments (Verbaanderd et al., 2017).
Enhancing Chemotherapy Efficacy
Studies have shown that chloroquine, a derivative of 4-chloro-6-isopropoxyquinazoline, can enhance the efficacy of chemotherapy, independent of autophagy. It is often used in combination with chemotherapeutic drugs and radiation to improve tumor cell killing. Its role in sensitizing breast cancer cells to treatments like cisplatin and drugs targeting autophagy regulation has been highlighted, suggesting its potential usefulness in cancer therapeutic strategies (Maycotte et al., 2012).
Anti-Microbial and Anti-Tuberculosis Activity
Some derivatives of 4-chloro-6-isopropoxyquinazoline have been synthesized and evaluated for their antimicrobial and anti-tuberculosis activities. These compounds, especially those with chloro substitutions, have shown effectiveness against various microbial strains, including Mycobacterium avium and M. kansasii, suggesting their potential as antimicrobial agents (Kubicová et al., 2003).
Antiviral Properties
Research on 4-aminoquinoline derivatives, including chloroquine, has highlighted their potential as antiviral agents. Chloroquine has shown inhibitory effects on the replication of several viruses, including members of the flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects and the suppression of inflammatory mediators like tumor necrosis factor α and interleukin 6 are notable, particularly in the context of viral diseases such as HIV and severe acute respiratory syndrome (Savarino et al., 2003).
Electrochemical Sensor Applications
4-Aminoquinoline compounds, including chloroquine, have been the subject of studies focusing on the development of electrochemical sensors. These sensors are designed for the detection of these drugs in biological and environmental samples, highlighting the importance of monitoring their levels due to potential toxic side-effects (Matrouf et al., 2022).
Safety And Hazards
特性
IUPAC Name |
4-chloro-6-propan-2-yloxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDJWCZSDSMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676532 |
Source


|
| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropoxyquinazoline | |
CAS RN |
1223748-36-4 |
Source


|
| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

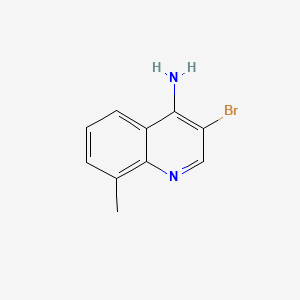
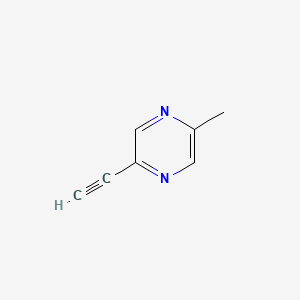
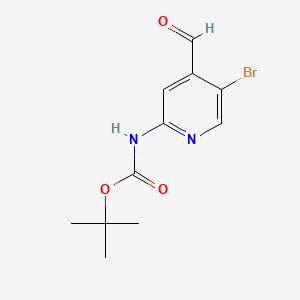
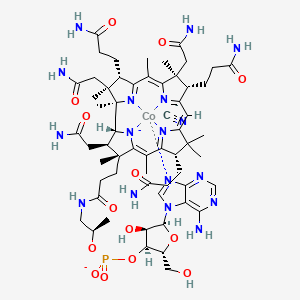
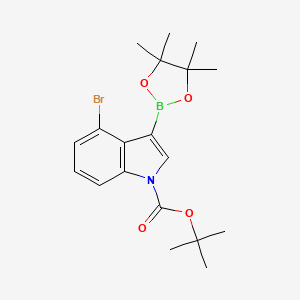
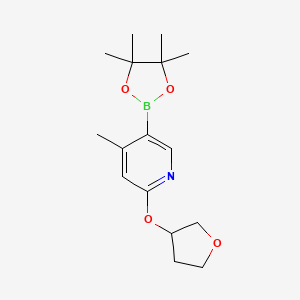
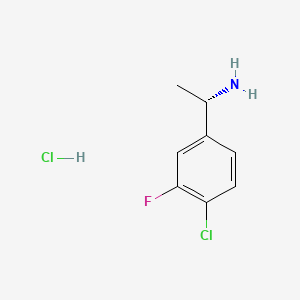
![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)
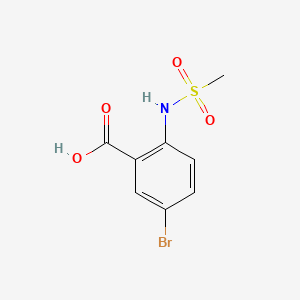
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
